molecular formula C12H15N3 B6259723 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 2145474-02-6

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No. B6259723
CAS RN: 2145474-02-6
M. Wt: 201.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine (3-P4P2P) is a synthetic compound with a wide range of applications in scientific research. It is an amine compound, containing nitrogen, hydrogen, and carbon, which has been studied for its biochemical and physiological effects. 3-P4P2P has been used in a variety of laboratory experiments, and has been found to have potential applications in the fields of biochemistry, pharmacology, and medicine. This article will provide an overview of 3-P4P2P, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine: has been explored for its potential in the development of anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Researchers are investigating its efficacy in various cancer models, aiming to develop new therapeutic drugs .

Pharmacology: Kinase Inhibition

In pharmacology, this compound is being studied for its kinase inhibitory activity. Kinases are enzymes that play a crucial role in signal transduction and cell regulation. By inhibiting specific kinases, researchers hope to treat diseases that arise from dysregulated kinase activity, such as certain types of cancer and inflammatory disorders .

Material Science: Metal Complexing Agents

The pyrazole ring in 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is known for its ability to act as a ligand in metal complexes. This application is significant in material science, where such complexes can be used in catalysis, magnetic materials, and as sensors .

Biotechnology: Enzyme Modulation

In biotechnology, the compound’s ability to interact with enzymes is of interest. It could be used to modulate enzyme activity, which is crucial in various biotechnological processes, including the production of biofuels, biocatalysis, and the synthesis of fine chemicals .

Environmental Science: Pollutant Degradation

Research in environmental science has focused on using 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine for pollutant degradation. Its chemical properties may help in breaking down toxic substances, contributing to environmental cleanup efforts .

Analytical Chemistry: Chromatography

Analytical chemists utilize 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine in chromatography as a standard or reference compound. Its unique chemical signature helps in the identification and quantification of substances in complex mixtures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with propan-2-ylamine, followed by reduction of the resulting imine to the amine using sodium borohydride.", "Starting Materials": [ "3-phenyl-1H-pyrazole-5-carboxylic acid", "propan-2-ylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Dissolve 3-phenyl-1H-pyrazole-5-carboxylic acid in methanol.", "Add propan-2-ylamine to the solution and stir at room temperature for 24 hours.", "Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Quench the reaction by adding water and filter the resulting solid.", "Wash the solid with water and dry under vacuum to obtain 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine." ] }

CAS RN

2145474-02-6

Product Name

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.